Isohexadecyl methacrylate
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Overview
Description
Isohexadecyl methacrylate is an organic compound with the molecular formula C20H38O2. It is a type of methacrylate ester, which is commonly used in the production of polymers and copolymers. This compound is known for its ability to impart hydrophobic properties to the materials it is incorporated into, making it valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isohexadecyl methacrylate is typically synthesized through the esterification reaction between methacrylic acid and isohexadecanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The esterification reaction is conducted in a tubular reactor, where methacrylic acid and isohexadecanol are continuously fed into the reactor along with the acid catalyst. The reaction temperature and residence time are carefully controlled to optimize the conversion rate and minimize side reactions .
Chemical Reactions Analysis
Types of Reactions
Isohexadecyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form homopolymers or copolymers with other monomers.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form methacrylic acid and isohexadecanol.
Transesterification: It can react with other alcohols in the presence of a catalyst to form different methacrylate esters.
Common Reagents and Conditions
Polymerization: Initiated by free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or UV conditions.
Hydrolysis: Conducted in aqueous acidic or basic solutions at elevated temperatures.
Transesterification: Catalyzed by strong acids or bases, typically carried out at elevated temperatures.
Major Products Formed
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Hydrolysis: Methacrylic acid and isohexadecanol.
Transesterification: Different methacrylate esters depending on the alcohol used.
Scientific Research Applications
Isohexadecyl methacrylate has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a monomer in the synthesis of hydrophobic polymers and copolymers.
Biomedical Engineering: Incorporated into hydrogels and other biomaterials to enhance their mechanical properties and biocompatibility
Surface Coatings: Utilized in the formulation of coatings to impart water-repellent properties.
Adhesives and Sealants: Employed in the production of adhesives and sealants with improved durability and resistance to environmental factors.
Mechanism of Action
The primary mechanism by which isohexadecyl methacrylate exerts its effects is through its incorporation into polymer matrices. The long hydrophobic alkyl chain of this compound imparts hydrophobicity to the resulting polymers, enhancing their water resistance and durability. Additionally, the methacrylate group allows for easy polymerization and copolymerization with other monomers, enabling the formation of materials with tailored properties .
Comparison with Similar Compounds
Similar Compounds
Hexadecyl methacrylate: Similar in structure but with a straight-chain alkyl group instead of the branched isohexadecyl group.
Isobornyl methacrylate: Contains a bicyclic structure, offering different mechanical properties and thermal stability.
Lauryl methacrylate: Has a shorter alkyl chain, resulting in different hydrophobic properties and polymer characteristics
Uniqueness
Isohexadecyl methacrylate is unique due to its branched alkyl chain, which provides distinct hydrophobic properties and influences the mechanical and thermal properties of the resulting polymers. This makes it particularly valuable in applications where enhanced water resistance and durability are required .
Properties
CAS No. |
1814944-49-4 |
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Molecular Formula |
C20H38O2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
14-methylpentadecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C20H38O2/c1-18(2)16-14-12-10-8-6-5-7-9-11-13-15-17-22-20(21)19(3)4/h18H,3,5-17H2,1-2,4H3 |
InChI Key |
QXGPXZCIAWJCJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCOC(=O)C(=C)C |
Origin of Product |
United States |
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